molecular formula C20H13N3O3 B2526846 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile CAS No. 339107-08-3

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile

Cat. No.: B2526846
CAS No.: 339107-08-3
M. Wt: 343.342
InChI Key: FUXCWDATJKRDLZ-UHFFFAOYSA-N
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Description

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile is a complex organic compound with the molecular formula C20H13N3O3 It is known for its unique structure, which includes a pyrido[1,2-a]indole core, a nitrobenzyl group, and a carbonitrile functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]indole Core: This step involves the cyclization of an appropriate precursor to form the pyrido[1,2-a]indole structure.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable nitrobenzyl halide reacts with the pyrido[1,2-a]indole intermediate.

    Addition of the Carbonitrile Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted pyrido[1,2-a]indole derivatives.

Scientific Research Applications

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrido[1,2-a]indole core may interact with DNA or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carboxamide
  • 3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-methyl

Uniqueness

3-[(4-Nitrobenzyl)oxy]pyrido[1,2-a]indole-10-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c21-12-18-17-9-8-16(11-20(17)22-10-2-1-3-19(18)22)26-13-14-4-6-15(7-5-14)23(24)25/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXCWDATJKRDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(N2C=C1)C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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